Cas no 221532-96-3 (1-Boc-4-(4-aminobenzyl)piperidine)

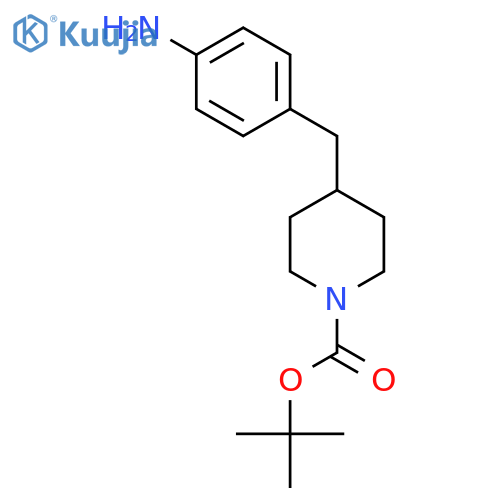

221532-96-3 structure

商品名:1-Boc-4-(4-aminobenzyl)piperidine

CAS番号:221532-96-3

MF:C17H26N2O2

メガワット:290.400544643402

MDL:MFCD08460890

CID:1040572

PubChem ID:21876872

1-Boc-4-(4-aminobenzyl)piperidine 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

- 1-Boc-4-(4-aminobenzyl)piperidine

- tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate

- 1-tert-butoxycarbonyl-4-(4-aminobenzyl)piperidine

- 4-[1-(N-tert-butoxycarbonyl)piperidin-4-ylmethyl]-phenylamine

- AK103928

- ANW-64345

- CTK8C0214

- PubChem24019

- SureCN4773737

- 4-(4-AMINO-BENZYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- TYSWJDYRGCLWNZ-UHFFFAOYSA-N

- 1231AB

- OR305015

- AX8235467

- A22178

- 1-tert-Butoxycarbonyl-4-(4-aminobenz

- DS-4204

- EN300-6201432

- DTXSID50619262

- CS-0154746

- tert-Butyl4-(4-aminobenzyl)piperidine-1-carboxylate

- DB-023635

- AKOS016006097

- 1-N-Boc-4-(4-aminobenzyl)piperidine

- 1-Piperidinecarboxylic acid, 4-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester

- SCHEMBL4773737

- MFCD08460890

- WIA53296

- F18286

- 221532-96-3

- SB35524

- 1-N-BOC-4-(4-AMINOBENZYL) PIPERIDINE

-

- MDL: MFCD08460890

- インチ: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3

- InChIKey: TYSWJDYRGCLWNZ-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])N([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 290.19900

- どういたいしつりょう: 290.199

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.6

じっけんとくせい

- ふってん: 420.6±18.0°C at 760 mmHg

- PSA: 55.56000

- LogP: 3.97750

1-Boc-4-(4-aminobenzyl)piperidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

1-Boc-4-(4-aminobenzyl)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Boc-4-(4-aminobenzyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D969710-250mg |

4-(4-Amino-benzyl)-piperidine-1-carboxylic acid tert-butyl ester |

221532-96-3 | 95% | 250mg |

$240 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TO712-50mg |

1-Boc-4-(4-aminobenzyl)piperidine |

221532-96-3 | 95+% | 50mg |

328.0CNY | 2021-07-12 | |

| TRC | B603075-100mg |

1-Boc-4-(4-aminobenzyl)piperidine |

221532-96-3 | 100mg |

$ 230.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TO712-1g |

1-Boc-4-(4-aminobenzyl)piperidine |

221532-96-3 | 95+% | 1g |

3451.0CNY | 2021-07-12 | |

| Chemenu | CM124543-1g |

tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate |

221532-96-3 | 95% | 1g |

$351 | 2023-02-18 | |

| abcr | AB359591-1 g |

tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate; 97% |

221532-96-3 | 1g |

€734.60 | 2023-06-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T34910-250mg |

tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate |

221532-96-3 | 95% | 250mg |

¥963.0 | 2024-07-18 | |

| Chemenu | CM124543-5g |

tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate |

221532-96-3 | 95% | 5g |

$1077 | 2023-02-18 | |

| eNovation Chemicals LLC | D969710-1g |

4-(4-Amino-benzyl)-piperidine-1-carboxylic acid tert-butyl ester |

221532-96-3 | 95% | 1g |

$455 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BX593-100mg |

tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate |

221532-96-3 | 95+% | 100mg |

711CNY | 2021-05-08 |

1-Boc-4-(4-aminobenzyl)piperidine 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

221532-96-3 (1-Boc-4-(4-aminobenzyl)piperidine) 関連製品

- 123387-49-5(tert-Butyl 4-phenylpiperidine-1-carboxylate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221532-96-3)1-Boc-4-(4-aminobenzyl)piperidine

清らかである:99%/99%

はかる:1g/5g

価格 ($):319.0/1077.0